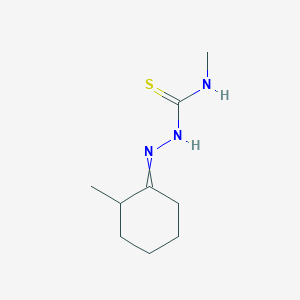
Hydrazinecarbothioamide, N-methyl-2-(2-methylcyclohexylidene)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hydrazinecarbothioamide, N-methyl-2-(2-methylcyclohexylidene)- is a chemical compound with the molecular formula C10H19N3S It is a derivative of hydrazinecarbothioamide, characterized by the presence of a methyl group and a cyclohexylidene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Hydrazinecarbothioamide, N-methyl-2-(2-methylcyclohexylidene)- typically involves the reaction of hydrazinecarbothioamide with a suitable cyclohexylidene derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of Hydrazinecarbothioamide, N-methyl-2-(2-methylcyclohexylidene)- may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production volume, cost considerations, and safety regulations. Industrial production methods often incorporate advanced techniques such as automated reactors and real-time monitoring to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Hydrazinecarbothioamide, N-methyl-2-(2-methylcyclohexylidene)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in the reactions of Hydrazinecarbothioamide, N-methyl-2-(2-methylcyclohexylidene)- include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as solvent choice, temperature, and pH, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from the reactions of Hydrazinecarbothioamide, N-methyl-2-(2-methylcyclohexylidene)- depend on the specific reaction type. For example, oxidation may yield oxides, reduction may produce hydrazine derivatives, and substitution reactions can result in a variety of substituted compounds.
Applications De Recherche Scientifique
Hydrazinecarbothioamide, N-methyl-2-(2-methylcyclohexylidene)- has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of Hydrazinecarbothioamide, N-methyl-2-(2-methylcyclohexylidene)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and are the subject of ongoing research.
Comparaison Avec Des Composés Similaires
Hydrazinecarbothioamide, N-methyl-2-(2-methylcyclohexylidene)- can be compared with other similar compounds, such as:
Hydrazinecarbothioamide: The parent compound, which lacks the methyl and cyclohexylidene groups.
N-Methylhydrazinecarbothioamide: A derivative with a methyl group but without the cyclohexylidene ring.
Cyclohexylidenehydrazinecarbothioamide: A derivative with the cyclohexylidene ring but without the methyl group.
Propriétés
Numéro CAS |
386255-69-2 |
|---|---|
Formule moléculaire |
C9H17N3S |
Poids moléculaire |
199.32 g/mol |
Nom IUPAC |
1-methyl-3-[(2-methylcyclohexylidene)amino]thiourea |
InChI |
InChI=1S/C9H17N3S/c1-7-5-3-4-6-8(7)11-12-9(13)10-2/h7H,3-6H2,1-2H3,(H2,10,12,13) |
Clé InChI |
XSCDRQZVOANZMX-UHFFFAOYSA-N |
SMILES canonique |
CC1CCCCC1=NNC(=S)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


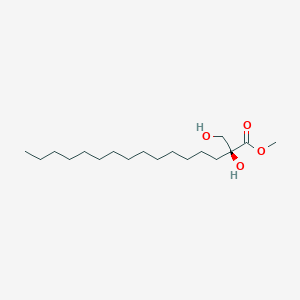
![Methanone, phenyl[(2S,3R)-3-propyloxiranyl]-](/img/structure/B14261014.png)
![N-[(2-Carbamothioylhydrazinylidene)acetyl]-L-cysteine](/img/structure/B14261024.png)
![5-Chloro-3-[(pyridin-4-yl)methylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B14261025.png)
![2-(2-Boc-amino-4-pyridyl)-1-[4-(methylthio)phenyl]ethanone](/img/structure/B14261027.png)
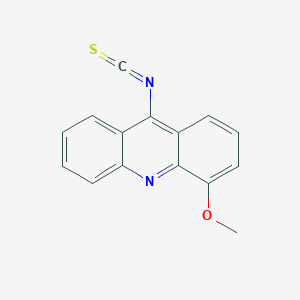
![1-[(4-Methylbenzene-1-sulfonyl)oxy]-1H-pyrrole-2,5-dione](/img/structure/B14261046.png)
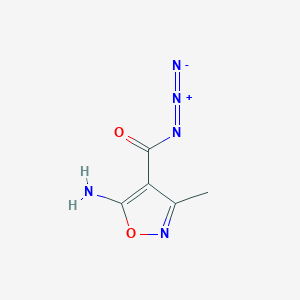
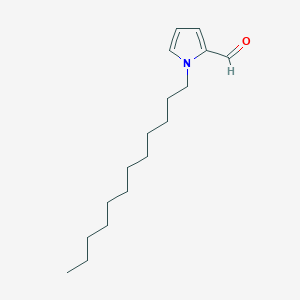

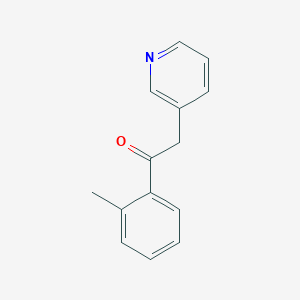
![2-[Cyclohexyl(phenyl)methyl]-4,5-dihydro-1h-imidazole](/img/structure/B14261075.png)
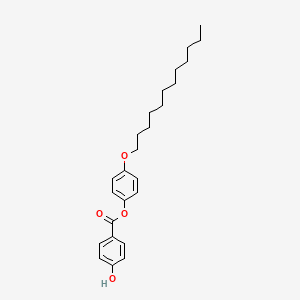
![4-Methylsulfanyl-5-[(5-methylsulfanyl-2-oxo-1,3-dithiol-4-yl)sulfanylmethylsulfanyl]-1,3-dithiol-2-one](/img/structure/B14261082.png)
